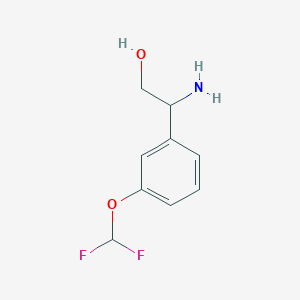amine](/img/structure/B13600620.png)
[2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl](methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine is a chemical compound with the molecular formula C10H12ClNO2 It is characterized by the presence of a benzodioxepin ring system, which is a bicyclic structure containing both benzene and dioxepin rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine typically involves the following steps:
Formation of the Benzodioxepin Ring: The initial step involves the formation of the benzodioxepin ring system. This can be achieved through a cyclization reaction involving appropriate precursors such as catechol and epichlorohydrin under acidic conditions.
Chlorination: The next step involves the introduction of a chlorine atom at the 9th position of the benzodioxepin ring. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amine Introduction: The final step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction using an appropriate amine precursor such as methylamine.
Industrial Production Methods
Industrial production of 2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.
化学反应分析
Types of Reactions
Oxidation: 2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This compound can also undergo reduction reactions to form corresponding reduced products. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom. Common nucleophiles include hydroxide ions and amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents under low temperatures.
Substitution: Hydroxide ions, amine groups; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Corresponding reduced products.
Substitution: Substituted derivatives of the compound.
科学研究应用
Chemistry
In chemistry, 2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is used in the study of enzyme interactions and receptor binding. Its structure allows it to interact with various biological molecules, making it useful in biochemical research.
Medicine
In medicine, 2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine is being investigated for its potential therapeutic applications. It has shown promise in preliminary studies as a potential treatment for certain diseases due to its ability to modulate biological pathways.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the manufacture of advanced materials and chemical products.
作用机制
The mechanism of action of 2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and differentiation.
相似化合物的比较
Similar Compounds
9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol: This compound is similar in structure but contains a hydroxyl group instead of an amine group.
Diazepam: Although structurally different, diazepam shares some similarities in terms of its benzodiazepine ring system.
Uniqueness
The uniqueness of 2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine lies in its specific combination of functional groups and ring system. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
属性
分子式 |
C12H16ClNO2 |
|---|---|
分子量 |
241.71 g/mol |
IUPAC 名称 |
2-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-N-methylethanamine |
InChI |
InChI=1S/C12H16ClNO2/c1-14-4-3-9-7-10(13)12-11(8-9)15-5-2-6-16-12/h7-8,14H,2-6H2,1H3 |
InChI 键 |
FTVACLFGQOAYQQ-UHFFFAOYSA-N |
规范 SMILES |
CNCCC1=CC2=C(C(=C1)Cl)OCCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


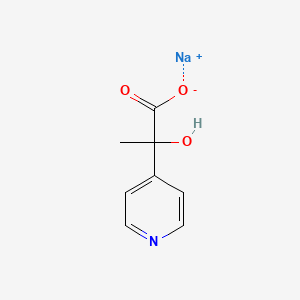
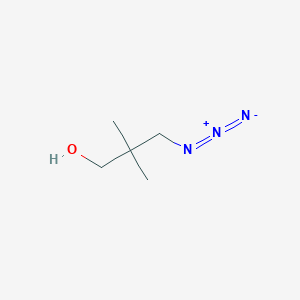
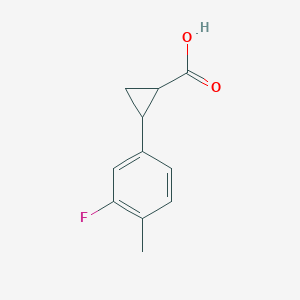
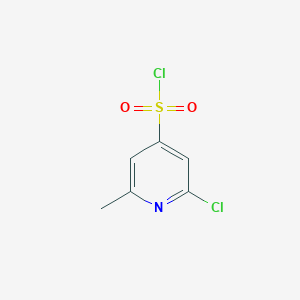
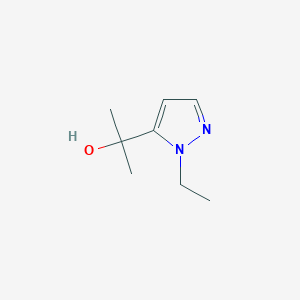
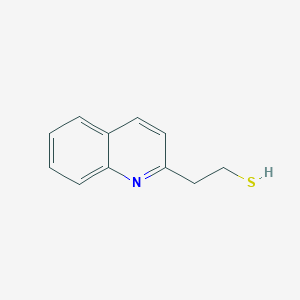
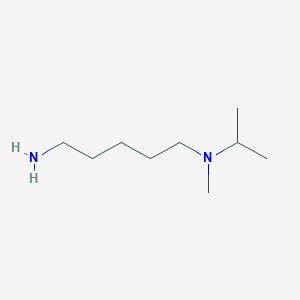
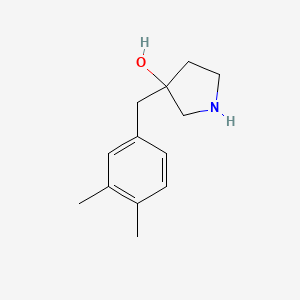
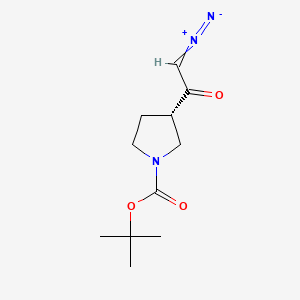
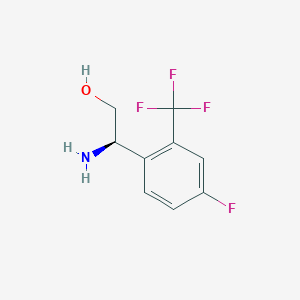
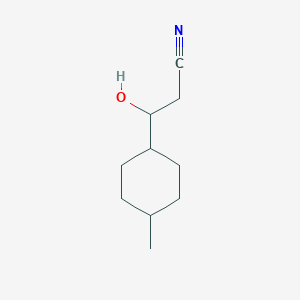
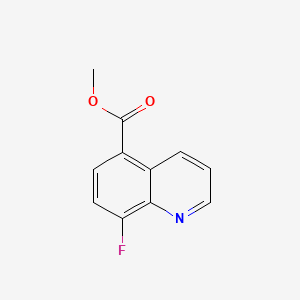
![3-[(2,4,6-Trimethylphenyl)methyl]azetidine](/img/structure/B13600633.png)
